

The Biosynthesis of Ampelanol (Dihydromyricetin): A Technical Guide

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Compound of Interest

Compound Name: *Ampelanol*

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Introduction

Ampelanol, more commonly known by its scientific names dihydromyricetin (DHM) and ampelopsin, is a flavanone, a class of flavonoids renowned for a wide array of pharmacological activities.^{[1][2]} This natural compound, structurally identified as (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one, has attracted considerable interest from the scientific and pharmaceutical communities for its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.^{[1][3]} Dihydromyricetin is particularly abundant in the plant *Ampelopsis grossedentata*, commonly known as vine tea, which has been used in traditional Chinese beverages for centuries.^{[4][5]}

This technical guide provides a comprehensive overview of the biosynthetic pathway of **Ampelanol** (dihydromyricetin), tailored for researchers, scientists, and professionals in drug development. It details the enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway elucidation, and illustrates the core biochemical and regulatory pathways using diagrammatic representations.

The Biosynthetic Pathway of Ampelanol (Dihydromyricetin)

The synthesis of dihydromyricetin is a branch of the well-characterized flavonoid biosynthesis pathway, which itself originates from the general phenylpropanoid pathway.^[1] The entire process begins with the aromatic amino acid L-phenylalanine and involves a series of

enzymatic reactions to construct the characteristic flavanone backbone, followed by specific hydroxylation steps.

The General Phenylpropanoid Pathway

The initial steps are common to the biosynthesis of a vast array of plant secondary metabolites, including flavonoids, stilbenoids, and lignin.[\[1\]](#)[\[2\]](#)

- Step 1: Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to form trans-cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase.[\[1\]](#)
- Step 2: Cinnamate 4-Hydroxylase (C4H): trans-Cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase, a cytochrome P450-dependent monooxygenase.[\[1\]](#)[\[6\]](#)
- Step 3: 4-Coumarate-CoA Ligase (4CL): The final step of the core phenylpropanoid pathway involves the activation of p-coumaric acid by its esterification with coenzyme A to form p-coumaroyl-CoA, a reaction mediated by 4-Coumarate-CoA Ligase.[\[1\]](#)[\[2\]](#)

Flavonoid Biosynthesis: Entry Point and Flavanone Formation

The commitment to flavonoid biosynthesis occurs at the next stage, where the carbon skeleton of the flavanone is assembled.

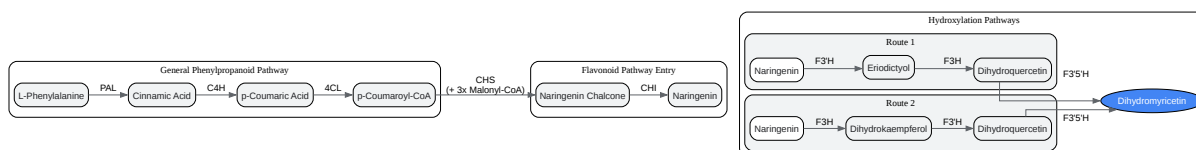
- Step 4: Chalcone Synthase (CHS): Chalcone Synthase is the pivotal enzyme that catalyzes the entry into the flavonoid pathway.[\[1\]](#) It performs a series of condensation reactions between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form a tetraketide intermediate, which is then cyclized and aromatized to produce naringenin chalcone.[\[1\]](#)[\[7\]](#)
- Step 5: Chalcone Isomerase (CHI): The unstable naringenin chalcone is stereospecifically cyclized by Chalcone Isomerase to form the flavanone naringenin.[\[1\]](#)[\[8\]](#) While this isomerization can occur spontaneously, the enzyme increases the reaction rate by a factor of 107.[\[8\]](#)

Hydroxylation Routes to Dihydromyricetin

Naringenin is the central precursor that undergoes a series of hydroxylation reactions to become dihydromyricetin. Two primary routes have been identified, particularly in *Ampelopsis grossedentata*.^{[1][4][9]} Both pathways involve the enzymes Flavanone 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), and Flavonoid 3',5'-Hydroxylase (F3'5'H). The latter two are cytochrome P450 enzymes that require a Cytochrome P450 Reductase (CPR) as an electron donor to be functional.^{[1][4]}

- Route 1:
 - Naringenin is hydroxylated by Flavonoid 3'-Hydroxylase (F3'H) to yield eriodictyol.^{[1][4]}
 - Eriodictyol is then converted to dihydroquercetin (also known as taxifolin) by Flavanone 3-Hydroxylase (F3H).^{[1][4]}
 - Finally, dihydroquercetin is hydroxylated by Flavonoid 3',5'-Hydroxylase (F3'5'H) to produce dihydromyricetin.^{[1][4][10]}
- Route 2:
 - Naringenin is first acted upon by Flavanone 3-Hydroxylase (F3H) to form dihydrokaempferol.^{[1][4]}
 - Dihydrokaempferol is then hydroxylated by Flavonoid 3'-Hydroxylase (F3'H) to produce dihydroquercetin.^{[1][4]}
 - Dihydroquercetin is subsequently converted to dihydromyricetin by Flavonoid 3',5'-Hydroxylase (F3'5'H).^{[1][4]}

Flavonoid 3',5'-hydroxylase (F3'5'H) is considered a critical and often rate-limiting enzyme in the biosynthesis of dihydromyricetin and other 3',4',5'-hydroxylated flavonoids.^[1]



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Fig. 1: Biosynthetic pathway of **Ampelanol** (Dihydromyricetin).

Quantitative Data on Biosynthetic Enzymes

While the complete kinetic characterization of all enzymes in the dihydromyricetin pathway from a single source is not fully available, studies on homologous enzymes from various plant species provide valuable insights. The following tables summarize the available quantitative data for key enzymes in the pathway.

Table 1: Kinetic Parameters of Chalcone Isomerase (CHI)

Enzyme Source	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
Soybean (Glycine max)	2',4',4'-Trihydroxychalcone	-	183.3	1.83 x 10 ⁷	[11][12]
Rice (Oryza sativa)	Naringenin Chalcone	11.60	69.35	5.98 x 10 ⁶	[13]

Table 2: Kinetic Parameters of Flavonoid 3',5'-Hydroxylase (F3'5'H)

Enzyme Source	Substrate	K _m (μM)	Reference
Tea (<i>Camellia sinensis</i>)	Naringenin	3.22	[14]
Tea (<i>Camellia sinensis</i>)	Kaempferol	4.33	[14]
Tea (<i>Camellia sinensis</i>)	Dihydrokaempferol	3.26	[14]

Experimental Protocols

The elucidation of the dihydromyricetin biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Chalcone Synthase (CHS) Enzyme Assay

This protocol is adapted from methods used for CHS from various plant sources.[7][15][16]

- **Enzyme Extraction:** Homogenize plant tissue (e.g., young leaves of *A. grossedentata*) in an ice-cold extraction buffer (e.g., 0.1 M borate buffer, pH 8.0, containing polyvinylpyrrolidone and 2-mercaptoethanol).[16] Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract. For kinetic studies, further purification using chromatography is required.
- **Reaction Mixture:** Prepare a reaction mixture containing:
 - 100 mM potassium phosphate buffer (pH 7.0)
 - 20 μg of purified CHS protein (or an appropriate amount of crude extract)
 - 50 μM p-coumaroyl-CoA (starter substrate)
 - 100 μM malonyl-CoA
- **Incubation:** Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). [7]

- **Reaction Termination and Extraction:** Stop the reaction by adding 1 N HCl. Extract the product (naringenin chalcone) with ethyl acetate.
- **Analysis:** Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol. Analyze the product by High-Performance Liquid Chromatography (HPLC) with a C18 column, monitoring at a wavelength where naringenin chalcone absorbs maximally (around 370 nm).[16] Quantify the product using a standard curve.

Protocol 2: Chalcone Isomerase (CHI) Enzyme Assay

This protocol is based on the spectrophotometric detection of naringenin formation.[8][17]

- **Enzyme Preparation:** Express and purify recombinant CHI protein from a heterologous host (e.g., *E. coli*) or use a purified plant extract.
- **Substrate Preparation:** Prepare a stock solution of naringenin chalcone in a suitable solvent like methanol.
- **Reaction Mixture:** In a quartz cuvette, prepare a reaction mixture containing:
 - 50 mM potassium phosphate buffer (pH 7.5)
 - 10 µg of purified CHI protein
- **Initiation and Measurement:** Initiate the reaction by adding naringenin chalcone to a final concentration of 50 µM. Immediately monitor the decrease in absorbance at the chalcone's λ_{max} (around 370-390 nm) or the increase in absorbance at the flavanone's λ_{max} (around 280-290 nm) using a spectrophotometer.
- **Calculation:** Calculate the enzyme activity based on the initial rate of change in absorbance and the molar extinction coefficient of the substrate or product.

Protocol 3: Flavonoid 3'- and 3',5'-Hydroxylase (F3'H/F3'5'H) Assay

These enzymes are membrane-bound cytochrome P450s, requiring a specific assay setup.[6][14][18]

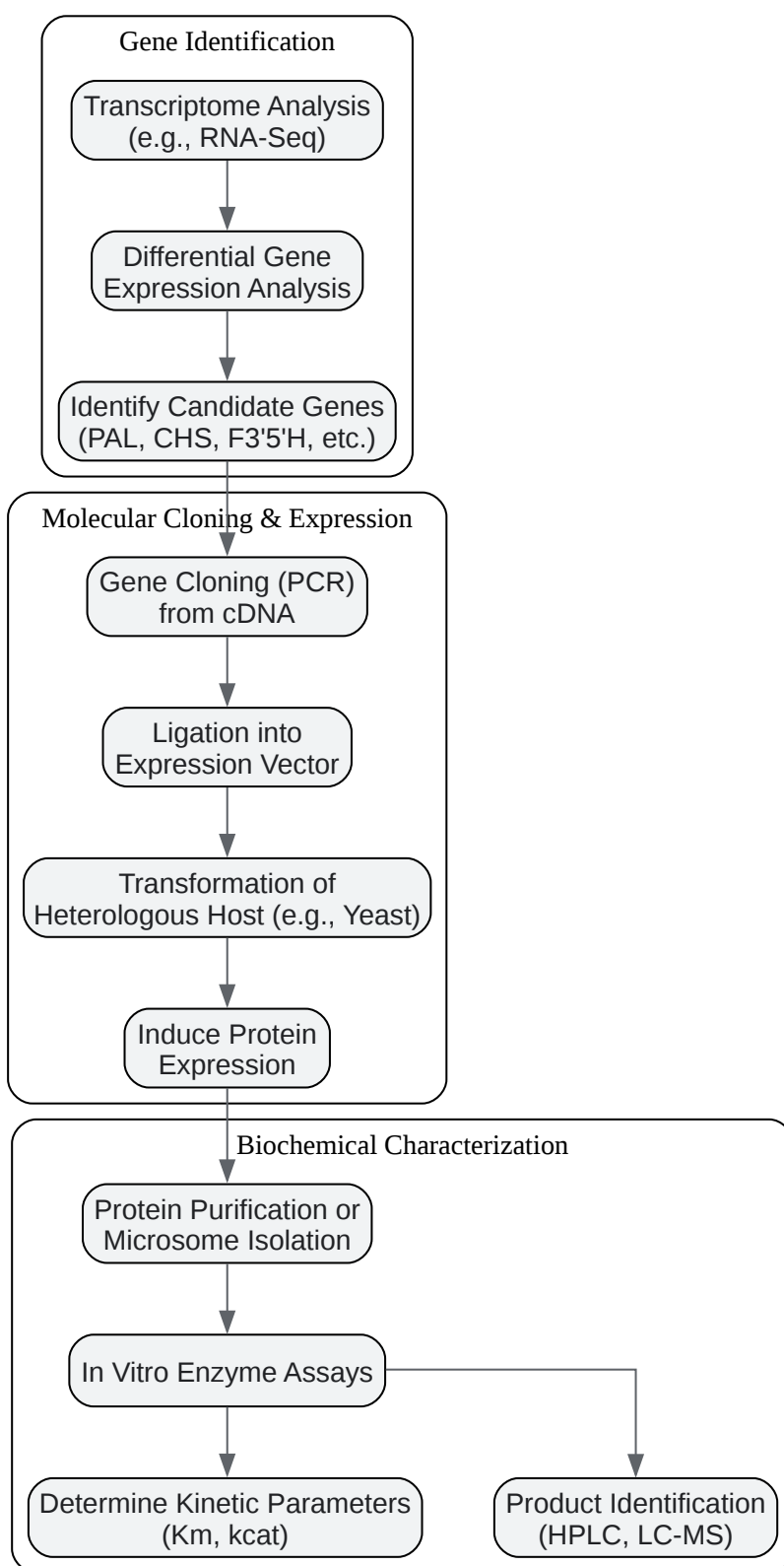
- **Microsome Preparation:** For heterologously expressed enzymes, transform a suitable host (e.g., yeast *Saccharomyces cerevisiae*) with the F3'H or F3'5'H gene and a corresponding CPR gene. Grow the yeast culture and induce protein expression. Harvest the cells, break them open, and isolate the microsomal fraction (containing the membrane-bound enzymes) by differential centrifugation.
- **Reaction Mixture:** Prepare a reaction mixture containing:
 - Phosphate buffer (pH 7.5)
 - Microsomal preparation (containing the hydroxylase and CPR)
 - Substrate (e.g., naringenin, dihydrokaempferol) at varying concentrations (e.g., 0.1 to 10 μ M) for kinetic analysis.
 - NADPH (as a cofactor, e.g., 0.5 mM)
- **Incubation:** Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.
- **Reaction Termination and Extraction:** Stop the reaction by adding an organic solvent like ethyl acetate and vortexing.
- **Analysis:** Centrifuge to separate the phases. Collect the organic phase, evaporate it, and redissolve the residue in methanol. Analyze the formation of hydroxylated products (e.g., eriodictyol, dihydroquercetin, dihydromyricetin) using HPLC or LC-MS.

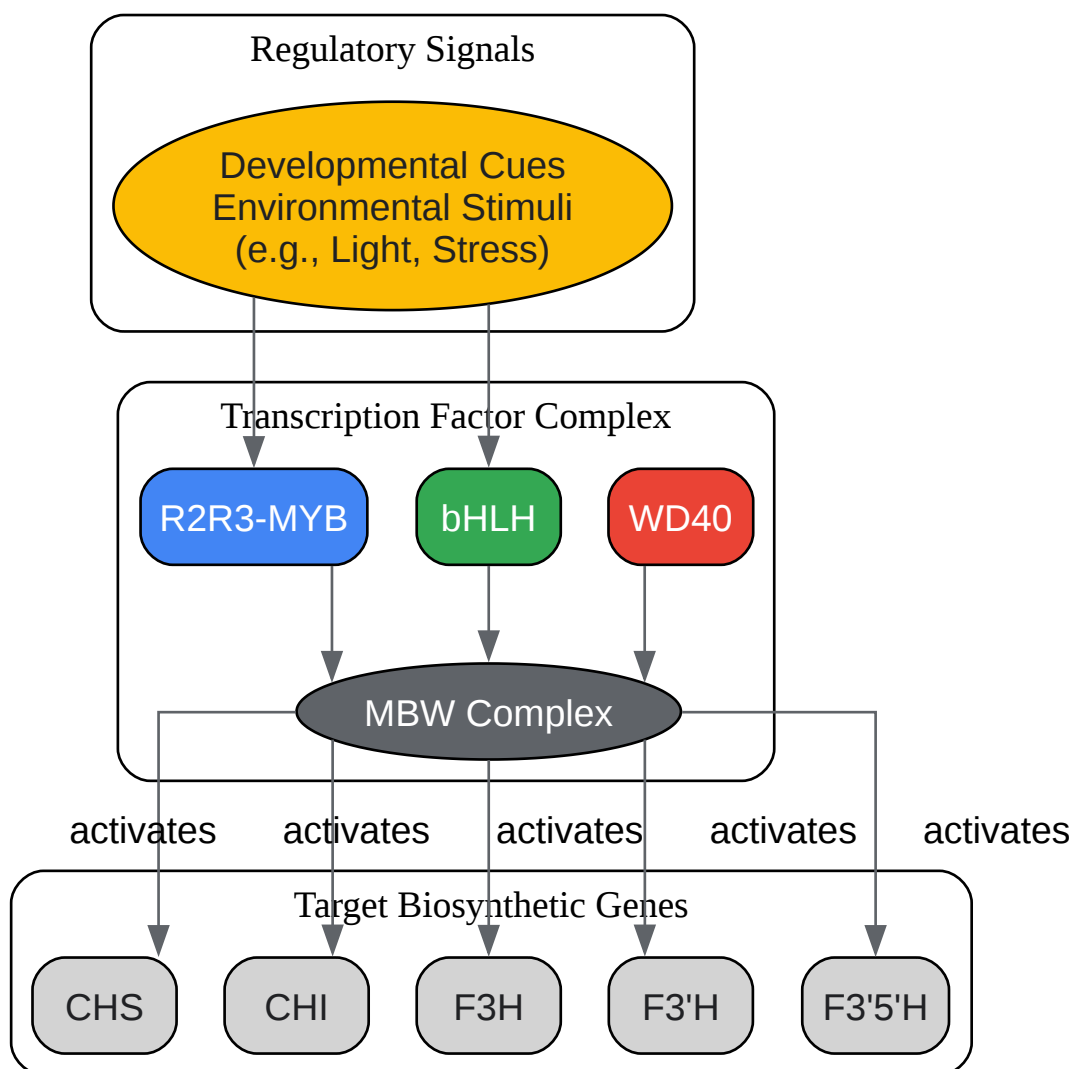
Protocol 4: Gene Expression Analysis by qRT-PCR

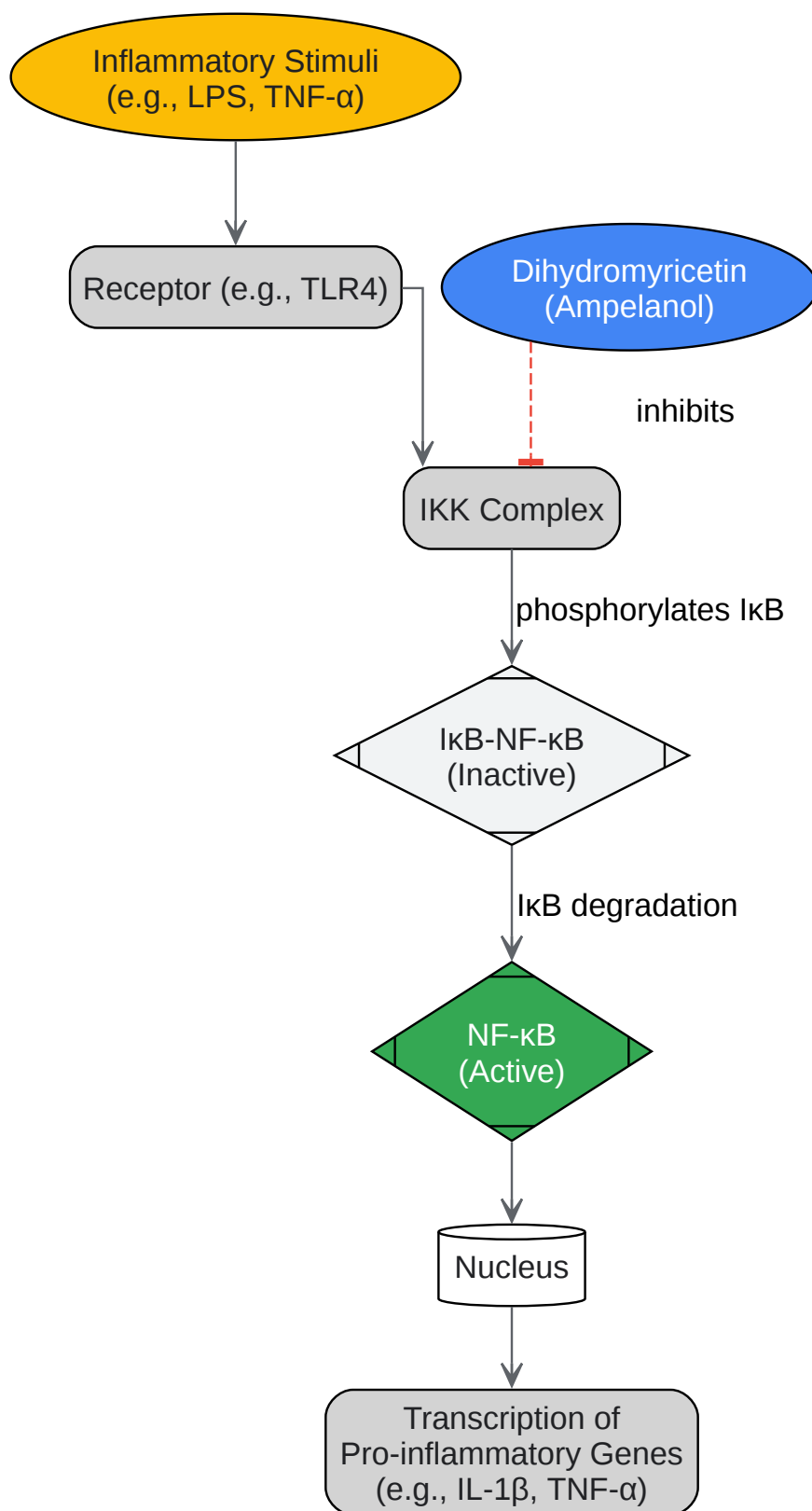
This protocol outlines the quantification of transcripts for biosynthetic genes.^{[5][10]}

- **RNA Extraction:** Isolate total RNA from different plant tissues or from plants subjected to various treatments using a commercial kit or a standard protocol (e.g., CTAB method).
- **cDNA Synthesis:** Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.^[6]

- **Primer Design:** Design gene-specific primers for the target biosynthetic genes (PAL, C4H, 4CL, CHS, CHI, F3H, F3'H, F3'5'H) and a reference (housekeeping) gene.
- **Real-Time PCR:** Perform the qRT-PCR reaction using a real-time PCR system with SYBR Green dye. The reaction mixture typically includes cDNA template, forward and reverse primers, and SYBR Green master mix.
- **Data Analysis:** Analyze the amplification data. Determine the cycle threshold (Ct) values and calculate the relative expression levels of the target genes using a method like the $2^{-\Delta\Delta C_t}$ method, normalized to the expression of the reference gene.







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